ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate
Overview
Description
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl ester group and a propanoate chain attached to a pyrazole ring substituted with three methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and chemical properties .
Mechanism of Action
Target of Action
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are typically the causative agents of these diseases, namely Leishmania strains and Plasmodium strains .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to inhibition of the target organisms.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound interferes with the life cycle of leishmania and plasmodium species, disrupting key biochemical pathways necessary for their survival and proliferation .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania and Plasmodium species . This leads to a reduction in the severity of diseases caused by these organisms, such as leishmaniasis and malaria .
Preparation Methods
The synthesis of ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One common method includes the use of vitamin B1 as a catalyst, which facilitates the reaction under mild conditions without the need for metal catalysts or harsh reagents . The reaction conditions are generally simple, involving the mixing of reactants in a suitable solvent, followed by heating to promote cyclization and formation of the pyrazole ring.
Chemical Reactions Analysis
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate can be compared with other pyrazole derivatives, such as:
1,3,5-trimethylpyrazole: Similar in structure but lacks the ethyl ester and propanoate groups.
3,5-dimethyl-1-phenylpyrazole: Contains a phenyl group instead of the ethyl ester and propanoate groups.
1,3-dimethyl-5-phenylpyrazole: Another derivative with a phenyl group and different methyl substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester and propanoate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(1,3,5-trimethylpyrazol-4-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-11(14)7-6-10-8(2)12-13(4)9(10)3/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZUSJYSGYITDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N(N=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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